molecular formula C11H15ClN4O2 B000241 Nitenpyram CAS No. 150824-47-8

Nitenpyram

Cat. No. B000241
M. Wt: 270.71 g/mol
InChI Key: CFRPSFYHXJZSBI-DHZHZOJOSA-N
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Description

Nitenpyram is a neonicotinoid pesticide widely used in agriculture and veterinary medicine due to its effectiveness against a range of insect pests. Its mode of action involves the disruption of nicotinic acetylcholine receptors in insects, leading to paralysis and death, while being relatively safe for mammals.

Synthesis Analysis

The synthesis of Nitenpyram and compounds with similar structures involves complex organic reactions. For instance, the asymmetric synthesis of α-amino acids through Michael addition reactions involving Ni(II)-complexes demonstrates the type of intricate chemical reactions that could be analogous to those used in Nitenpyram's synthesis (Aceña, Sorochinsky, & Soloshonok, 2014). Additionally, advancements in the synthesis of powder and thin film materials of ternary transition metal nitrides highlight the evolving techniques in chemical synthesis that could be applicable to Nitenpyram production (Tareen et al., 2019).

Molecular Structure Analysis

The molecular structure of Nitenpyram plays a crucial role in its interaction with insect nicotinic acetylcholine receptors. The structural analysis and optimization of compounds for targeted biological activity are essential steps in the development of effective pesticides. Studies on similar compounds, such as the review on natural product syntheses using hypervalent iodine reagents, demonstrate the importance of molecular structure in achieving desired biological effects (Maertens, L'homme, & Canesi, 2014).

Chemical Reactions and Properties

Nitenpyram's effectiveness is derived from its specific chemical reactions with insect neurotransmitters. The selective catalytic reduction of aromatic nitro compounds into aromatic amines, for example, showcases the types of chemical reactions that are fundamental to the mode of action of Nitenpyram and similar compounds (Tafesh & Weiguny, 1996).

Physical Properties Analysis

Understanding the physical properties of Nitenpyram, such as solubility, stability, and absorption characteristics, is crucial for its application in agricultural practices. Research on the determination of neonicotinoid pesticides like Nitenpyram through electroanalytical methods provides insights into the physical properties and environmental behavior of these compounds (Kul, 2023).

Chemical Properties Analysis

The chemical properties of Nitenpyram, including its reactivity, degradation, and interaction with environmental factors, determine its efficacy and safety profile. The electrochemical methods discussed in the determination of Nitenpyram residues highlight the analysis of its chemical properties in various matrices, underscoring the importance of precise and reliable monitoring of these compounds (Kul, 2023).

Scientific Research Applications

1. Ecotoxicology and Environmental Safety

Nitenpyram, a neonicotinoid pesticide, has been found to be toxic to non-target aquatic organisms. A study on zebrafish (Danio rerio) showed that exposure to nitenpyram led to oxidative stress, changes in the detoxifying system, and DNA damage in their livers. This study highlights nitenpyram's potential ecological impact on aquatic life (Yan, Wang, Zhu, Chen, & Wang, 2015).

2. Journal of Electroanalytical Chemistry

Research has been conducted on the development of electrochemical sensors for monitoring nitenpyram, given its extensive use in agriculture. The study introduces novel sensors using binary nanohybrids for sensitive and accurate detection of nitenpyram in agricultural samples (Hongwu, Pan, Liu, Yinjian, & Su, 2020).

3. Pesticide Biochemistry and Physiology

Nitenpyram resistance in Nilaparvata lugens (brown planthopper) has been a concern. A study investigated the mechanisms behind this resistance, revealing a significant role of cytochrome P450 monooxygenase. This research offers insights for integrated pest management strategies (Mao, Zhang, Ali, Liao, Jin, Ren, Wan, & Li, 2019).

4. Pest Management Science

Research in Drosophila melanogaster suggests that nitenpyram metabolism involves a mitochondrial cytochrome P450, leading to a more toxic product. This study contributes to understanding the in vivo metabolism of nitenpyram in insects (Harrop, Denecke, Yang, Chan, Daborn, Perry, & Batterham, 2018).

5. New Journal of Chemistry

A study presented an innovative method for rapid detection of nitenpyram in food quality control, using β-cyclodextrin–reduced graphene oxide nanosheets. This method improves sensitivity and accuracy in monitoring nitenpyram residues in food products (Zhang, Zhang, Zhai, Yang, Zhao, Wang, Dong, & Wang, 2017).

6. Analytica Chimica Acta

A highly sensitive technique for Raman detection of nitenpyram was developed using superhydrophobic filter paper as substrates. This technique allows for the detection of nitenpyram at very low concentrations, useful in Raman applications in agriculture (Wang, Liu, Bai, Yao, Wei, Zhang, Wang, & Wang, 2019).

Safety And Hazards

Nitenpyram is harmful if swallowed and causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is suspected of damaging fertility or the unborn child . It causes damage to organs .

Future Directions

Nitenpyram continues to be used commercially, though data from market surveys indicate a significant decrease in the global usage compared to other insecticides or neonicotinoids . Future research could focus on the degradation of Nitenpyram in actual water bodies and the subsequent treatment of agricultural wastewater .

properties

IUPAC Name

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRPSFYHXJZSBI-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041080
Record name (E)-Nitenpyram
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

>70.00 °C (>158.00 def F)
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C)
Record name Nitenpyram
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.40 at 26 °C
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg)
Record name Nitenpyram
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Nitenpyram is in the class of neonicotinoid insecticides. It enters the systemic circulation of the adult flea after consuming blood from a treated animal. It binds to nicotinic acetylcholine receptors in the postsynaptic membranes and blocks acetylcholine-mediated neuronal transmission causing paralysis and death of the flea. Nitenpyram is 3500x more selective for insect alpha-4beta-2 nicotinic receptors than in vertebrate receptors. It does not inhibit acetylcholinesterase.
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nitenpyram

Color/Form

Pale yellow crystals

CAS RN

150824-47-8, 120738-89-8
Record name Nitenpyram
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Record name 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro-
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Record name Nitenpyram [ISO]
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Record name Nitenpyram
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Record name (E)-Nitenpyram
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Record name Nitenpyram
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Record name NITENPYRAM
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Record name Nitenpyram
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

82 °C
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,210
Citations
Z Zhao, T Shi, Y Chu, Y Cao, S Cheng, R Na, Y Wang - Chemosphere, 2022 - Elsevier
… nitenpyram binds with HSA/BSA at site II (subdomain IIIA). The binding constant K a in HSA-flupyrimin, HSA-nitenpyram, BSA-flupyrimin and BSA-nitenpyram … K a of nitenpyram with HSA…
Number of citations: 19 www.sciencedirect.com
K Mao, X Zhang, E Ali, X Liao, R Jin, Z Ren… - Pesticide biochemistry …, 2019 - Elsevier
… nitenpyram-resistant BPH were investigated. A resistant strain (NR) with a high resistance level (164.18-fold) to nitenpyram … understanding of the nitenpyram resistance mechanism in N. …
Number of citations: 78 www.sciencedirect.com
P Liang, YA Tian, A Biondi, N Desneux, XW Gao - Ecotoxicology, 2012 - Springer
… 25 of nitenpyram for 24 h, the B. tabaci biotype B adults showed no significant change in susceptibility to nitenpyram or … By contrast, exposure to the LC 25 of nitenpyram for 24 h led to a …
Number of citations: 126 link.springer.com
H Obana, M Okihashi, K Akutsu… - Journal of agricultural …, 2002 - ACS Publications
… Nitenpyram was eluted from a diatomaceous earth column with … of 3 neonicotinoid pesticides of nitenpyram, imidacloprid, and … HPLC was chosen for their analysis because nitenpyram …
Number of citations: 256 pubs.acs.org
M Noestheden, S Roberts, C Hao - Rapid Communications in …, 2016 - Wiley Online Library
… This study showed that nitenpyram degradation in unpreserved finished drinking water was likely the result of oxidation, hydrolysis and reaction with Cl 2 . Structures for six nitenpyram …
A Akayama, I Minamida - Nicotinoid insecticides and the nicotinic …, 1999 - Springer
… However, in tests of nitenpyram, we have been able to confirm the absence of harmful side … since nitenpyram reached the market. The excellent systemic property of nitenpyram, …
Number of citations: 26 link.springer.com
X Zhang, K Mao, X Liao, B He, R Jin, T Tang… - Journal of Pest …, 2018 - Springer
… in the presence of nitenpyram for 27 generations under laboratory conditions in order to study the fitness cost of nitenpyram resistance. The resistance to nitenpyram in N. lugens was at …
Number of citations: 62 link.springer.com
Y Gong, S Cheng, N Desneux, X Gao, X Xiu… - Journal of Pest …, 2023 - Springer
… to low concentration of nitenpyram, this study exposed the … of nitenpyram for six successive generations. Our study investigated long-term effects of low concentrations of nitenpyram on …
Number of citations: 18 link.springer.com
S Yan, J Wang, L Zhu, A Chen, J Wang - Ecotoxicology and environmental …, 2015 - Elsevier
Nitenpyram is one of the most commonly used neonicotinoid pesticide worldwide and was found to be toxic to non-target aquatic organisms. Therefore, the purpose of this study was to …
Number of citations: 91 www.sciencedirect.com
SY Wang, YF Qi, N Desneux, XY Shi, A Biondi… - Journal of Pest …, 2017 - Springer
… low nitenpyram concentrations on the exposed A. gossypii generation (F 0 ) and on its progeny (F 1 ). Nitenpyram … to low lethal and sublethal nitenpyram concentrations. Although these …
Number of citations: 97 link.springer.com

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